(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol
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Overview
Description
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a methoxyphenyl group, a methyl group, and two hydroxyl groups attached to a pentane backbone. Its stereochemistry is defined by the specific spatial arrangement of its atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The process may start with the preparation of a suitable precursor, such as a substituted benzene derivative, followed by a series of reactions including alkylation, reduction, and hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed in hydrogenation steps, while chiral catalysts or ligands may be used to control stereochemistry during key steps of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of stereochemistry on biological activity. It may serve as a model compound in studies involving enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stereochemistry and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol depends on its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act by inhibiting or activating specific enzymes, modulating receptor activity, or altering cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3S)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol
- (1S,2S,3R)-1-(4-hydroxyphenyl)-2-methylpentane-1,3-diol
- (1S,2S,3R)-1-(4-methoxyphenyl)-2-ethylpentane-1,3-diol
Uniqueness
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol is unique due to its specific stereochemistry and the presence of both methoxy and hydroxyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds with different substituents or stereochemistry.
Properties
CAS No. |
918798-96-6 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C13H20O3/c1-4-12(14)9(2)13(15)10-5-7-11(16-3)8-6-10/h5-9,12-15H,4H2,1-3H3/t9-,12+,13-/m0/s1 |
InChI Key |
WUBNNHREBJLHBP-BIMULSAOSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)[C@@H](C1=CC=C(C=C1)OC)O)O |
Canonical SMILES |
CCC(C(C)C(C1=CC=C(C=C1)OC)O)O |
Origin of Product |
United States |
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